molecular formula C20H19FN2O2 B2935326 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide CAS No. 955643-91-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide

Cat. No.: B2935326
CAS No.: 955643-91-1
M. Wt: 338.382
InChI Key: PIJJJNORFBJRBC-UHFFFAOYSA-N
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Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at the 2-position and a 4-fluorobenzamide moiety at the 7-position. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though its specific biological activity remains under investigation. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, nucleophilic substitutions, and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-6-3-14(4-7-17)19(24)22-18-8-5-13-9-10-23(12-16(13)11-18)20(25)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJJJNORFBJRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its synthesis, biological activity, and the mechanisms through which it operates.

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.423 g/mol
  • CAS Number : 1207006-54-9

Synthesis

The compound can be synthesized through various chemical reactions involving cyclopropanecarbonyl derivatives and tetrahydroisoquinoline structures. The synthesis typically involves the formation of amide bonds and may require specific reagents to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives with benzimidazole and benzothiazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung cancer) with IC50 values ranging from 2.12 to 6.75 µM depending on the structural modifications .

Cell Line IC50 (µM) Assay Format
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These results suggest that the compound could be a candidate for further development as an antitumor agent.

The proposed mechanism for the antitumor activity includes binding to DNA in the minor groove, which disrupts replication and transcription processes in cancer cells . Additionally, structural modifications such as the introduction of fluorine atoms have been shown to enhance binding affinity and selectivity towards cancerous cells while reducing toxicity towards normal cells.

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated a series of compounds derived from tetrahydroisoquinoline against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that structural variations significantly influenced both cytotoxicity and selectivity towards cancer cells .
  • Cholinesterase Inhibition :
    • Another study focused on derivatives of 4-fluorobenzoic acid and tetrahydroacridine, revealing that modifications similar to those in this compound could lead to effective inhibition of cholinesterases with potential implications for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Weight CAS Number Key Functional Groups
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide (Target) 4-Fluorobenzamide 368.4 (estimated) Not explicitly listed Cyclopropanecarbonyl, fluorobenzamide
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl 388.4 955643-79-5 Cyclopropanecarbonyl, trifluoromethylbenzamide
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide 3-Fluoro-4-methoxybenzenesulfonamide 404.5 955534-36-8 Cyclopropanecarbonyl, sulfonamide, fluoro-methoxy
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide 2,3,4-Trimethoxy 436.5 955666-18-9 Furan-2-carbonyl, trimethoxybenzamide

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl group in the analog increases molecular weight (388.4 vs. 368.4) and lipophilicity compared to the target compound’s fluorine atom. This may enhance membrane permeability but reduce solubility.

Electronic and Steric Modifications: The 4-fluorobenzamide in the target compound provides moderate electron-withdrawing effects, which could stabilize the amide bond against hydrolysis.

Metabolic Stability: The cyclopropane ring in the target compound and analogs is expected to confer metabolic stability by resisting oxidative degradation.

Biological Implications :

  • Sulfonamide-containing analogs (e.g., ) are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible applications in targeting proteases or receptors.
  • Trimethoxybenzamide derivatives (e.g., ) are prevalent in anticancer and antimicrobial agents, indicating divergent biological pathways compared to fluorinated analogs.

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